molecular formula C10H10N4O2 B179899 Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate CAS No. 167626-50-8

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Cat. No. B179899
CAS RN: 167626-50-8
M. Wt: 218.21 g/mol
InChI Key: HUAQXKUFBUHCCA-UHFFFAOYSA-N
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Description

“Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been the subject of significant research due to their significant antibacterial activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been the subject of various studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis of these compounds often involves reactions with various reagents .


Molecular Structure Analysis

The molecular formula of “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” is C10H10N4O2 . Its average mass is 218.212 Da, and its monoisotopic mass is 218.080383 Da .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been explored in various studies . For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” include a density of 1.4±0.1 g/cm3, a boiling point of 446.4±55.0 °C at 760 mmHg, and a flash point of 223.8±31.5 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Microbiology Research

This compound may be used in microbiology to study histidine production in yeast cell cultures. By inhibiting certain pathways, it can help in understanding gene expression and enzyme activity related to histidine synthesis .

Click Chemistry

In the field of click chemistry, this compound could serve as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This is a cornerstone reaction in bioconjugation studies and is used to create complex molecules for various applications, including drug development .

Synthesis of Propanamides

It might be involved in the synthesis of propanamides, which are valuable in medicinal chemistry for creating compounds with potential therapeutic effects. The methods used for these syntheses can lead to the development of new drugs .

Chemical Structure Analysis

The compound’s structure and properties can be analyzed using various spectroscopic methods. This analysis is crucial for understanding its reactivity and potential as a building block in organic synthesis .

Anticancer Research

Derivatives of this compound could be synthesized and evaluated for their anticancer activity. This involves designing, synthesizing, and testing various triazole derivatives to find new treatments for cancer .

Synthesis Methods Review

Lastly, it could be used in reviewing synthesis methods of triazoles. Triazoles are an important class of compounds with broad applications, including pharmaceuticals and agrochemicals. Understanding their synthesis methods can lead to innovations in these fields .

Safety and Hazards

While specific safety and hazard information for “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” is not available, compounds with similar structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” and similar compounds involve further investigations on this scaffold to harness its optimum antibacterial potential . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAQXKUFBUHCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377088
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

CAS RN

167626-50-8
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167626-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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